2-Aminooctadec-8-ene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138847-31-1 |
|---|---|
Molecular Formula |
C18H37NO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-aminooctadec-8-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,17-18,20-21H,2-9,12-16,19H2,1H3 |
InChI Key |
QFTGJVWBKDHFND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCCCC(C(CO)N)O |
Origin of Product |
United States |
Natural Occurrence and Isolation of 2 Aminooctadec 8 Ene 1,3 Diol
Discovery and Initial Characterization as a Sphingoid Base
The compound 2-Aminooctadec-8-ene-1,3-diol belongs to a class of aliphatic amino alcohols known as sphingoid bases or sphingosines. researchgate.netgerli.com These molecules form the structural backbone of sphingolipids, a major class of lipids found in the cell membranes of eukaryotes and some prokaryotes. creative-proteomics.comtandfonline.comnih.gov The basic structure of a sphingoid base is a long-chain amino alcohol. creative-proteomics.com The first sphingoid base, "sphingosin," was described in 1884, and its structure was later identified as (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. researchgate.netresearchgate.net
Since this initial discovery, hundreds of different sphingoid bases have been identified, varying in chain length, hydroxylation, and the number and position of double bonds. researchgate.netnih.gov this compound is characterized by an 18-carbon chain, an amino group at position 2, hydroxyl groups at positions 1 and 3, and a single double bond between carbons 8 and 9. mdpi.comnih.gov The enzymes responsible for synthesizing the sphingoid base backbone, serine palmitoyltransferases, typically use palmitoyl-CoA, which leads to the prevalence of 18-carbon backbones in many organisms. nih.gov The position of the double bond, in this case at Δ8, is a feature particularly common in sphingolipids derived from plants. nih.gov
**2.2. Isolation from Plant Sources
The chemical this compound has been identified as a key structural component of more complex lipids isolated from various plant species. It is typically not found as a free base but is obtained through the chemical breakdown (methanolysis) of cerebrosides.
Research on the roots of Serratula chinensis, a perennial herb from the Compositae family, has led to the isolation of several cerebrosides. nih.govmdpi.com In one study, a new cerebroside was identified as 1-O-β-D-glucopyranosyl-(2S,3R,8E)-2-[(2'R)-2-hydroxypalmitoylamino]-8-octadecene-1,3-diol. nih.govresearchgate.net Chemical analysis confirmed that the long-chain base (LCB) of this molecule was (2S,3R,8E)-2-aminooctadec-8-ene-1,3-diol. nih.gov This was the first report of cerebrosides occurring in the genus Serratula. nih.govresearchgate.net The isolation process involved extracting the dried roots with ethanol, followed by fractionation and purification using various chromatography techniques. nih.gov
Cerebrosides have been isolated from the whole plant of Euphorbia platyphyllos L. semanticscholar.orgmdpi.comresearchgate.net Spectroscopic analysis of these glycosphingolipids revealed that they were composed of a phytosphingosine (B30862) base, a 2-hydroxy fatty acid, and a sugar moiety. semanticscholar.org However, the specific long-chain bases identified in these cerebrosides were characterized as (2S,3S,4R,8Z)-2-aminooctadec-8-ene-1,3,4-triol and (2S,3S,4E,8E)-2-aminooctadeca-4,8-diene-1,3-diol. semanticscholar.orgmdpi.comresearchgate.net While structurally related, these are distinct from this compound due to the presence of an additional hydroxyl group (a triol) or an additional double bond (a diene-diol).
Studies on Portulaca oleracea L. (purslane), a plant used in traditional medicine, have also resulted in the identification of cerebrosides containing the target sphingoid base. mdpi.commdpi.com In an investigation aimed at identifying antibacterial compounds, researchers isolated four new glycosphingolipids. mdpi.com One of these, named portulacerebroside B, was structurally determined to be 1-O-β-d-glucopyranosyl-(2S,3R,8E)-2-[(2′R)-2-hydroxylpentadecanoylamino]-8-octadecene-1,3-diol. mdpi.com Gas chromatography-mass spectrometer (GC-MS) analysis of the components obtained after methanolysis of this cerebroside explicitly confirmed the long-chain base as this compound. mdpi.com
Occurrence as a Component of Cerebrosides and Glycosphingolipids
This compound primarily occurs as a fundamental building block of glycosphingolipids, particularly cerebrosides. mdpi.comnih.gov Cerebrosides are the simplest class of glycosphingolipids, consisting of a ceramide (a sphingoid base linked to a fatty acid) and a single sugar residue. creative-proteomics.comfoodb.ca
Table 1: Examples of Cerebrosides Containing this compound This table is interactive and allows for sorting and searching.
| Cerebroside Name | Plant Source | Long-Chain Base (LCB) | Fatty Acid Component | Sugar Moiety |
|---|---|---|---|---|
| 1-O-β-D-glucopyranosyl-(2S,3R,8E)-2-[(2'R)-2-hydroxypalmitoylamino]-8-octadecene-1,3-diol | Serratula chinensis | This compound | 2-Hydroxypalmitic acid | β-D-glucose |
Comparative Distribution in Animals, Plants, and Fungi
The diversity of sphingoid base structures varies significantly across the biological kingdoms of animals, plants, and fungi. tandfonline.comnih.gov While all share a common biosynthetic origin, the specific enzymes in each lineage lead to characteristic structural motifs. tandfonline.com
Animals: The most common sphingoid base in vertebrates is sphingosine (B13886) (d18:1Δ4E), an 18-carbon chain with a trans double bond at the C4-C5 position. nih.gov Other chain lengths, from C12 to C22, and variations in hydroxylation and saturation are also present, but C18 bases predominate. nih.gov Sphingoid bases with a Δ8 double bond are not typically reported as major components in animal tissues.
Plants: Plants exhibit a greater diversity of sphingoid base structures. C18 sphingoid bases with a double bond at the Δ8 position are particularly characteristic of the plant kingdom. nih.gov Both cis (Z) and trans (E) isomers of the Δ8 double bond are found, often as a mixture. tandfonline.com The isolation of cerebrosides containing this compound from Serratula and Portulaca is consistent with this pattern. mdpi.comnih.gov
Fungi: Fungi also possess unique sphingolipid profiles. Like plants, they can synthesize sphingoid bases with a Δ8 double bond. tandfonline.com However, fungal enzymes typically produce the 8-trans isomer, whereas plant enzymes often generate a mix of both 8-cis and 8-trans isomers. tandfonline.com The most common sphingoid base in many yeast species is a C18 phytosphingosine (a trihydroxy base).
Table 2: General Distribution of Common Sphingoid Base Types This table is interactive and allows for sorting and searching.
| Kingdom | Predominant Chain Length | Common Unsaturation/Hydroxylation Patterns | Example Compound(s) |
|---|---|---|---|
| Animals | C18 (also C16-C20) | Δ4-unsaturation (d18:1Δ4) | Sphingosine, Sphinganine (B43673) |
| Plants | C18 | Δ8-unsaturation (d18:1Δ8), Δ4,Δ8-diunsaturation, 4-hydroxylation (t18:0) | (E/Z)-2-aminooctadec-8-ene-1,3-diol, Phytosphingosine |
Stereochemical Aspects and Isomers of 2 Aminooctadec 8 Ene 1,3 Diol
Investigation of Absolute Configuration at Chiral Centers (e.g., 2S,3R)
The determination of this specific stereoisomer is typically achieved through a combination of spectroscopic techniques and comparison with known standards. For instance, the analysis of 13C-NMR data for the C-2 and C-3 carbons, when compared with established reference values for similar sphingoid bases, can confirm the (2S, 3R) configuration. nih.govmdpi.com This particular arrangement is also a foundational element in the structure of more complex sphingolipids, such as sphingosine (B13886), which incorporates a (2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol backbone. chemrxiv.orglipidmaps.org
In a study involving a cerebroside isolated from Portulaca oleracea L., the long-chain base was identified as 2-aminooctadec-8-ene-1,3-diol. The (2S, 3R) stereochemistry was explicitly determined by comparing the 13C-NMR data of the C-2 and C-3 atoms with those reported in the literature. nih.govmdpi.com
| Chiral Center | Absolute Configuration | Method of Determination |
| C-2 | S | Comparison of 13C-NMR data with literature values nih.govmdpi.com |
| C-3 | R | Comparison of 13C-NMR data with literature values nih.govmdpi.com |
Determination of Double Bond Geometry (E/Z Isomerism)
The geometry of the double bond at the C-8 position in this compound can exist in either a trans (E) or cis (Z) configuration. This E/Z isomerism significantly influences the shape of the molecule.
The determination of the double bond geometry is often accomplished using NMR spectroscopy. Specifically, the chemical shifts of the carbon atoms adjacent to the double bond in the 13C-NMR spectrum are indicative of the configuration. For the trans (E) isomer, characteristic signals for the allylic carbons (C-7 and C-10) appear at specific chemical shifts. In one study, the trans-configuration of the olefinic bond was confirmed by signals at δC 33.2/32.1 for the two carbons next to the double bond in the 13C-NMR spectrum. nih.govmdpi.com
Conversely, the cis (Z) geometry is characterized by upfield-shifted carbon chemical shifts for the allylic carbons. For example, the cis (Z) geometry of a Δ8 double bond was determined by the upfield shifted carbon chemical shifts of C-7 (δ 27.74) and C-10 (δ 27.62). semanticscholar.org The coupling constants between the vinylic protons (H-8 and H-9) in the 1H-NMR spectrum can also provide evidence for the double bond geometry, with smaller coupling constants typically indicating a cis relationship. semanticscholar.org
| Double Bond Position | Isomer | Spectroscopic Evidence (13C-NMR) |
| C-8 | trans (E) | Signals at δC 33.2/32.1 for allylic carbons nih.govmdpi.com |
| C-8 | cis (Z) | Upfield shifted signals for allylic carbons (e.g., δC 27.74 and 27.62) semanticscholar.org |
Structural Characterization of Stereoisomeric Forms
The combination of chirality at C-2 and C-3 and the E/Z isomerism at C-8 gives rise to multiple stereoisomers of this compound. Each of these stereoisomers is a unique chemical entity with distinct physical and chemical properties.
The comprehensive structural characterization of these forms relies on a suite of analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, which can help to locate the position of the double bond. mdpi.comsemanticscholar.org For instance, derivatization with dimethyl disulfide (DMDS) followed by MS analysis can pinpoint the location of the double bond through characteristic fragment ions. mdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, and various 2D techniques like COSY, HSQC, and HMBC, is indispensable for elucidating the complete covalent structure and stereochemistry. nih.govmdpi.com These methods allow for the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations, which together build a complete picture of the molecule's structure.
The specific optical rotation, measured using polarimetry, is a key physical property that distinguishes between enantiomers and can provide confirmation of the absolute configuration when compared to known standards. nih.govmdpi.com The synthesis of specific stereoisomers is also a powerful tool for structural confirmation. By synthesizing a particular stereoisomer and comparing its spectroscopic data with that of the natural or isolated compound, an unambiguous structural assignment can be made. researchgate.net
Chemical Synthesis and Derivatization Strategies for 2 Aminooctadec 8 Ene 1,3 Diol
Stereoselective Construction of the 2-Amino-1,3-diol Moiety
The cornerstone of synthesizing sphingoid bases like 2-aminooctadec-8-ene-1,3-diol is the stereoselective formation of the 2-amino-1,3-diol unit. beilstein-journals.org This structural motif is crucial for the biological activity of these molecules. beilstein-journals.orgnih.gov Two primary strategies dominate the synthetic landscape for creating this key functionality. beilstein-journals.orgresearchgate.net
The first approach involves the stereocontrolled introduction of the amino and hydroxyl groups in an α,β-relationship to each other. beilstein-journals.orgresearchgate.net This often utilizes methods like stereoselective aminohydroxylation of allylic carbamates, frequently catalyzed by potassium osmate. beilstein-journals.orgresearchgate.net The second major strategy focuses on forming a bond between two pre-existing chiral centers to establish the desired 2-amino-1,3-diol arrangement. beilstein-journals.orgresearchgate.net
A variety of asymmetric reactions are employed to achieve the desired stereochemistry, including:
Asymmetric epoxidations and subsequent ring-opening: This allows for the controlled introduction of both the amino and hydroxyl groups.
Aldol reactions: Chiral auxiliaries or catalysts can direct the stereochemical outcome of the condensation between an enolate and an aldehyde. researchgate.net
Asymmetric hydrogenations: This can establish the stereocenters in a stepwise manner. researchgate.net
The choice of strategy often depends on the desired stereoisomer and the availability of starting materials. researchgate.net
Modern Synthetic Methodologies for Long-Chain Base Analogs
The synthesis of analogs of this compound and other long-chain bases has been a subject of intense research due to their significant biological roles. beilstein-journals.orgnih.gov Modern synthetic methods offer elegant solutions to control the complex stereochemistry of these molecules. nih.govnih.govmdpi.com
Utilization of Chiral Starting Materials and Directed Syntheses
A common and effective strategy involves starting with readily available chiral molecules, often referred to as the "chiral pool." researchgate.net This approach leverages the inherent stereochemistry of natural products to build the target molecule. google.com
Key chiral starting materials include:
Amino acids: L-serine is a frequent choice as it already contains the C-2 amino group with the correct stereochemistry for D-erythro sphingoid bases. researchgate.netgoogle.com However, the synthesis of L-threo or other isomers may require the more expensive D-amino acids. nih.gov
Carbohydrates: Sugars like D-galactose and D-glucose provide a rich source of stereocenters that can be chemically manipulated to form the desired aminodiol structure. researchgate.netnih.govacs.org
Tartaric and Malic Acids: These dicarboxylic acids offer a predictable stereochemical scaffold for building the target molecule. google.comcapes.gov.br
Terpenes: Chiral terpenes like α-pinene can be used to synthesize novel sphingosine (B13886) analogs incorporating a lipophilic pinane (B1207555) skeleton. beilstein-journals.orgresearchgate.net
Directed syntheses from these chiral precursors often involve a series of protection, deprotection, and functional group interconversion steps to arrive at the final product. google.com
Ring-Closure Reactions for Intermediate Formation (e.g., Oxazolidinone)
A powerful tactic in the synthesis of 2-amino-1,3-diols involves the use of cyclic intermediates to control stereochemistry. The formation of an oxazolidinone ring from an amino alcohol is a particularly useful strategy. beilstein-journals.orgresearchgate.netcapes.gov.br
This approach offers several advantages:
Stereochemical Control: The rigid ring structure locks the relative stereochemistry of the amino and hydroxyl groups, preventing epimerization during subsequent reactions. researchgate.net
Protection: The oxazolidinone serves as a protecting group for both the amine and one of the hydroxyl groups. google.com
Facilitated Transformations: The cyclic intermediate can be readily opened under basic or reductive conditions to reveal the 2-amino-1,3-diol moiety. beilstein-journals.orgresearchgate.net
The formation of these five-membered rings is generally favored over larger ring systems. nih.gov For instance, the reaction of an amino alcohol with diethyl carbonate preferentially yields the oxazolidinone through a 5-Exo-Trig ring closure. nih.gov
Strategies for Introducing and Controlling Olefin Stereochemistry
Establishing the correct stereochemistry of the double bond within the long alkyl chain is a critical aspect of synthesizing unsaturated sphingoid bases. capes.gov.br Several methods are employed to control the E/Z geometry of the olefin.
Key Strategies for Olefin Synthesis:
| Method | Description | Selectivity | Reference |
| Wittig Reaction | The reaction of a phosphorus ylide with an aldehyde or ketone. | Can be tuned for E or Z selectivity based on ylide structure and reaction conditions. High trans selectivity is often achievable. | google.com |
| Horner-Wadsworth-Emmons (HWE) Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions. | Generally provides excellent E-selectivity. | nih.gov |
| Olefin Cross-Metathesis | A powerful reaction catalyzed by ruthenium or molybdenum complexes that joins two alkenes. | Can provide high E- or Z-selectivity depending on the catalyst used. acs.orgnih.gov | acs.orgnih.govmdpi.com |
| Reduction of Alkynes | The partial reduction of a triple bond to a double bond. | Stereoselective reduction can yield either the cis or trans alkene. | acs.org |
The choice of method depends on the specific location and desired geometry of the double bond in the target molecule. For example, E-selective cross-metathesis has been successfully used in the synthesis of D-erythro-sphingosine. acs.org
Preparation of Advanced Synthetic Intermediates
The efficient synthesis of complex molecules like this compound often relies on the preparation of versatile and advanced synthetic intermediates. nih.gov These intermediates are designed to be easily converted into a variety of final products.
One such key intermediate is Garner's aldehyde , a protected serine derivative. beilstein-journals.org This aldehyde is a valuable building block because it contains the C-2 stereocenter and allows for the straightforward introduction of the rest of the carbon chain through reactions at the aldehyde carbonyl group. beilstein-journals.org
Another important class of intermediates are azidosphingosine analogs . nih.govnih.gov The azide (B81097) group serves as a masked amine, which is stable to many reaction conditions and can be reduced to the amine in a late stage of the synthesis. This strategy avoids potential side reactions involving a free amino group. nih.govnih.gov
The development of novel and efficient routes to these and other advanced intermediates is a continuous area of research in the field. researchgate.net
Total Synthesis Approaches for Specific Stereoisomers and Analogs
The total synthesis of specific stereoisomers of this compound and its analogs is a significant undertaking that requires careful planning and execution. google.comgoogle.com The goal is to control the absolute and relative stereochemistry of all chiral centers and the geometry of the double bond.
Many total syntheses start from chiral pool materials like L-serine or carbohydrates. google.com For example, a chirospecific method starting from D-galactose has been used for the total synthesis of D-erythro-sphingosine. nih.gov An alternative approach developed a stereoselective synthesis of D-erythro-sphingosine from D-(-)-tartaric acid via a chiral β-lactam intermediate. capes.gov.br
Recent efforts have focused on developing more flexible and efficient syntheses that can provide access to a wider range of stereoisomers and analogs for biological testing. nih.govresearchgate.netresearchgate.net For instance, a library of pinane-based 2-amino-1,3-diols, which are analogs of sphingosine, was synthesized in a stereoselective manner. beilstein-journals.orgresearchgate.net These approaches often feature key reactions such as tethered aminohydroxylation and olefin cross-metathesis to achieve high stereocontrol. rsc.org The ability to synthesize all possible stereoisomers is crucial for structure-activity relationship (SAR) studies and for identifying the precise structural requirements for biological activity. researchgate.netresearchgate.net
Structural Elucidation and Characterization Methodologies for 2 Aminooctadec 8 Ene 1,3 Diol
Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Aminooctadec-8-ene-1,3-diol. Through various NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete picture of the molecule's proton and carbon environments can be assembled. researchgate.netmdpi.com
The ¹H-NMR spectrum of the long-chain base (LCB) provides crucial information about the chemical environment of the protons. In studies of related cerebrosides, the signals for the this compound moiety are clearly identifiable. The trans (E) configuration of the double bond at the C-8 position is confirmed by the characteristic signals of the olefinic protons. mdpi.comnih.gov These protons typically appear as two double triplets with coupling constants around 14.4 Hz, which is indicative of a trans relationship. mdpi.com
Detailed ¹H-NMR data for the olefinic protons of the (8E)-isomer are presented below:
| Proton | Chemical Shift (δ) in CD₃OD | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-8 | 5.36 | dt | 14.4, 5.6 |
| H-9 | 5.33 | dt | 14.4, 5.6 |
This table is based on data reported for a closely related cerebroside structure containing the this compound backbone. mdpi.com
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of all non-equivalent carbon atoms and information about their chemical nature (e.g., C, CH, CH₂, CH₃). The stereochemistry at C-2 and C-3 (typically found to be 2S, 3R) is often determined by comparing the chemical shifts of these carbons with those of known reference compounds. mdpi.comnih.govsemanticscholar.org
A key diagnostic feature in the ¹³C-NMR spectrum is the chemical shift of the allylic carbons adjacent to the double bond (C-7 and C-10). For a trans (E) double bond at the C-8 position, these carbons resonate at approximately δ 32-33 ppm. mdpi.comnih.govsemanticscholar.org
Selected ¹³C-NMR chemical shift values for the (8E)-isomer are provided in the table below:
| Carbon Atom | Chemical Shift (δ) in C₅D₅N |
|---|---|
| C-2 | 54.6 |
| C-3 | 71.3 |
| C-7 | 33.2 |
| C-10 | 32.1 |
| C-8 | 131.6 |
| C-9 | 132.8 |
This table is based on data reported for a cerebroside containing the (2S,3R,8E)-2-aminooctadec-8-ene-1,3-diol backbone. nih.gov
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the structural connectivity. researchgate.netmdpi.com
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments establish proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. This is particularly useful for confirming the connectivity within the long aliphatic chain and the headgroup of the molecule. mdpi.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. They are used to assign the carbon signals based on the previously identified proton resonances. mdpi.comnih.govsemanticscholar.org For instance, the olefinic proton signals at δ 5.33-5.36 are correlated to the corresponding carbon signals of the double bond. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for connecting different structural fragments of the molecule. In related glycosylated forms, HMBC correlations have been observed between protons on the sphingoid base and carbons in the attached fatty acid or sugar moieties, confirming the points of attachment. researchgate.netsemanticscholar.org
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C-NMR spectrum. nih.gov
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a given spin system, which is useful for identifying all protons belonging to a specific structural unit, such as the headgroup. rsc.org
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. mdpi.com
Positive-ion ESI-MS is a soft ionization technique commonly used for analyzing sphingoid bases. In the analysis of the long-chain base obtained from the methanolysis of cerebrosides, this compound typically shows a protonated molecular ion [M+H]⁺. mdpi.commdpi.com The observation of subsequent neutral loss, such as the loss of a water molecule, further supports the proposed structure. mdpi.commdpi.com
Key ions observed in the positive-ion ESI-MS spectrum of this compound are listed below:
| Ion | m/z (mass-to-charge ratio) | Description |
|---|---|---|
| [M+H]⁺ | 300 | Protonated molecular ion |
| [M-H₂O+H]⁺ | 282 | Ion resulting from the loss of one water molecule |
This data is based on the analysis of the long-chain base (LCB) obtained from the methanolysis of natural cerebrosides. mdpi.commdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives
GC-MS is a powerful tool for the analysis of volatile compounds. Since this compound is not inherently volatile, it must first be converted into a suitable derivative. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose. iu.eduoup.com The derivatized LCB is then introduced into the gas chromatograph, where it is separated from other components before entering the mass spectrometer.
In the mass spectrometer, the derivatized molecule is ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner. researchgate.net The resulting mass spectrum provides a unique fingerprint of the molecule, including its molecular weight and the masses of its fragments. Analysis of these fragments allows for the determination of the structure of the original LCB. For instance, the fragmentation patterns of TMS-derivatives of sphingoid bases can provide information about the carbon chain length and the presence of hydroxyl groups. researchgate.net
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly useful for analyzing non-volatile and thermally unstable molecules like sphingolipids and their constituent LCBs. nih.govjst.go.jp Unlike harsher ionization methods, FAB-MS minimizes fragmentation, often yielding a prominent ion corresponding to the intact molecule (molecular ion). nih.gov This allows for the direct determination of the molecular weight of this compound.
When coupled with tandem mass spectrometry (MS/MS), FAB-MS can provide detailed structural information. researchgate.net In a FAB-MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and then fragmented by collision with a neutral gas. The resulting fragment ions are then analyzed, providing insights into the molecule's structure. researchgate.net This technique has been successfully used to characterize the structures of various sphingoid bases. nih.govresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. mdpi.comencyclopedia.pub When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its functional groups. mdpi.comencyclopedia.pub An IR spectrum is a plot of this absorption versus frequency (or wavenumber).
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. scielo.br These include:
Hydroxyl (-OH) groups: A broad absorption band in the region of 3510–3338 cm⁻¹ is indicative of O-H stretching vibrations. scielo.br
Amino (-NH2) group: N-H stretching vibrations typically appear in the same region as O-H stretching, while N-H bending vibrations can be observed around 1543 cm⁻¹. scielo.brmdpi.com
Olefinic (C=C) group: A peak around 1645-1636 cm⁻¹ would indicate the presence of a carbon-carbon double bond. scielo.br The region below 1800 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule as a whole. mdpi.comencyclopedia.pubmdpi.com
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| Hydroxyl/Amine (O-H/N-H stretch) | 3510–3338 | scielo.br |
| Amide II (N-H bend) | ~1548 | mdpi.com |
| Olefinic (C=C stretch) | 1645–1636 | scielo.br |
Chemical Derivatization and Degradation Studies
Chemical modification and degradation are crucial for unambiguously determining certain structural features of this compound, such as the precise location of the double bond.
Methanolysis for LCB and Fatty Acid Methyl Ester Analysis
When this compound is part of a more complex sphingolipid (like a ceramide or cerebroside), it is linked to a fatty acid via an amide bond. To analyze the LCB and the fatty acid separately, the complex lipid is subjected to methanolysis. core.ac.ukuliege.be This reaction, typically catalyzed by an acid like hydrochloric acid (HCl), cleaves the amide bond. core.ac.ukuliege.be
The process yields the free long-chain base (this compound) and the fatty acid methyl ester (FAME). core.ac.ukresearchgate.net These products can then be separated and analyzed individually, often using techniques like GC-MS, to determine the exact structure of both the LCB and the original fatty acid. core.ac.ukuliege.beresearchgate.net This method is standard in sphingolipid analysis for characterizing the constituent parts of these complex molecules. aocs.orgnih.gov
Oxidation Studies for Double Bond Location
Determining the exact position of the double bond within the 18-carbon chain is critical for a complete structural description. Oxidative cleavage is a classic chemical method used for this purpose. acs.org One common technique is ozonolysis, where ozone (O3) is used to cleave the C=C double bond. nih.govnih.govcdnsciencepub.com
The ozonolysis of this compound would break the molecule at the site of the double bond, producing two smaller aldehyde fragments. nih.govcdnsciencepub.com By identifying the structures of these aldehyde products, typically after conversion to more stable derivatives, the original position of the double bond can be deduced. For a double bond at the C-8 position, ozonolysis would yield octanal (B89490) (from the C1-C8 fragment) and 2-amino-3-hydroxydecanal (from the C9-C18 fragment). The development of online ozonolysis methods coupled with mass spectrometry has streamlined this process. nih.govresearchgate.net
Dimethyl Disulfide (DMDS) Derivatization
An alternative and widely used method for locating double bonds, particularly in conjunction with GC-MS, is derivatization with dimethyl disulfide (DMDS). nsf.govresearchgate.netasm.org In the presence of an iodine catalyst, DMDS adds across the double bond of the LCB. nsf.govnih.gov
When the resulting DMDS adduct is analyzed by GC-MS, it produces a characteristic fragmentation pattern upon electron ionization. asm.orgresearchgate.netsci-hub.se The key fragmentation occurs at the carbon-carbon bond that was originally the double bond, between the two newly introduced methylthio (-SCH3) groups. asm.org This cleavage results in two diagnostic fragment ions. The masses of these ions directly reveal the position of the original double bond. For this compound, derivatization and subsequent fragmentation would yield ions that confirm the double bond is located at the C-8 position. mdpi.com This method is highly effective for mono-unsaturated compounds and has been extended to poly-unsaturated molecules as well. nsf.govnih.gov
| Method | Principle | Outcome for this compound |
| Oxidation (Ozonolysis) | Cleavage of the C=C bond by an oxidizing agent like ozone. | Yields two aldehyde fragments, confirming the double bond at C-8. nih.govnih.govcdnsciencepub.com |
| DMDS Derivatization | Addition of dimethyl disulfide across the C=C bond, followed by mass spectrometry. | Produces characteristic fragment ions upon MS analysis that pinpoint the double bond at C-8. asm.orgmdpi.com |
Determination of Stereochemical Purity and Absolute Configuration
The stereochemistry of this compound, a long-chain base (LCB) that is a component of some sphingolipids, is crucial for its biological activity. The methods used to define the absolute configuration at its chiral centers, typically C-2 and C-3, involve a combination of chiroptical techniques and spectroscopic comparisons.
Specific Rotation Measurements
Specific rotation is an essential technique for determining the absolute configuration of chiral molecules like this compound. lscollege.ac.inlibretexts.org This method measures the angle to which a compound rotates plane-polarized light; the direction and magnitude of this rotation are characteristic of a specific enantiomer. lscollege.ac.in
Similarly, in an analysis of cerebrosides from the roots of Serratula chinensis, methanolysis also yielded this compound as the LCB. The specific rotation of the accompanying FAME was found to be [α]D -4.2 (c 0.01, CHCl3), which pointed to an R configuration at C-2' of the fatty acid. nih.gov The stereochemistry of the LCB itself (2S, 3R) was subsequently confirmed by comparing its 13C-NMR data with known compounds. mdpi.comnih.gov
The sign of the rotation (positive for dextrorotary, negative for levorotary) is directly correlated to a specific enantiomer. lscollege.ac.in By comparing the measured specific rotation value with those of known standards or through established correlation rules, the absolute configuration of a chiral center can be assigned. researchgate.net
| Sample Description | Specific Rotation Value ([α]) | Conditions (Concentration, Solvent) | Source |
| Fatty Acid Methyl Ester from Portulaca oleracea | -5.8° | c = 0.02, CHCl₃, at 22°C | mdpi.com |
| Fatty Acid Methyl Ester from Serratula chinensis | -4.2° | c = 0.01, CHCl₃ | nih.gov |
| Fatty Acid Methyl Ester from Portulaca oleracea (Compound 2) | -6.8° | c = 0.03, CHCl₃, at 22°C | mdpi.com |
X-ray Crystallography
X-ray crystallography is a powerful technique for the unambiguous determination of the absolute configuration of a molecule by providing a detailed three-dimensional map of its atomic arrangement. conicet.gov.ar This method involves directing X-rays at a single crystal of a compound. The resulting diffraction pattern is then analyzed to build a model of the electron density, from which the precise position of each atom can be determined.
While X-ray crystallography provides definitive structural information, obtaining a suitable single crystal of an amphiphilic long-chain molecule like this compound can be challenging. In the context of sphingolipids and related compounds, the absolute configuration is often determined by performing X-ray analysis on crystalline derivatives of the natural product. researchgate.net This approach circumvents the difficulty of crystallizing the parent compound while still allowing for the elucidation of its core stereochemical features.
The geometric parameters obtained from X-ray diffraction studies are also valuable for understanding how these molecules pack and behave in larger assemblies, such as cell membranes. conicet.gov.ar Although a specific crystal structure for this compound is not detailed in the available literature, the technique remains the gold standard for absolute configuration determination in chemistry. researchgate.net
Biological Roles and Cellular Functions of 2 Aminooctadec 8 Ene 1,3 Diol Within Lipid Metabolism
Role as a Core Structural Component of Sphingolipids
2-Aminooctadec-8-ene-1,3-diol is a sphingoid base, a class of aliphatic amino alcohols that form the foundational backbone of sphingolipids. gerli.comnih.gov These lipids are integral components of cell membranes and are involved in a myriad of biological functions. The structure of this sphingoid base allows for the attachment of various moieties, leading to the formation of more complex and functionally diverse sphingolipids. nih.govresearchgate.net
Ceramides (B1148491): The primary and simplest sphingolipids derived from this base are ceramides. A ceramide is formed when a fatty acid is attached to the amino group of this compound via an amide linkage. nih.govgoogle.com This acylation process creates a hydrophobic, waxy lipid molecule that is a central hub in sphingolipid metabolism, acting as a precursor for more complex sphingolipids. gerli.com
Glycosphingolipids: When a carbohydrate moiety is attached to the primary hydroxyl group (at C-1) of a ceramide containing the this compound backbone, a glycosphingolipid is formed. libretexts.orgglyco.ac.ru These molecules are crucial components of the outer leaflet of the plasma membrane. Research has identified cerebrosides, a type of neutral glycosphingolipid, that contain this specific sphingoid base. For instance, 1-O-β-d-glucopyranosyl-(2S,3R,8E)-2-[(2′R)-2-hydroxylpentadecanoylamino]-8-octadecene-1,3-diol has been isolated from the plant Portulaca oleracea, confirming the role of this specific isomer as a structural component in the plant kingdom. nih.gov Similarly, related structures have been found in other plants like Euphorbia platyphyllos. researchgate.netsemanticscholar.org
Sphingomyelins: Sphingomyelins are another major class of sphingolipids, characterized by the attachment of a phosphocholine (B91661) or phosphoethanolamine head group to the C-1 hydroxyl of a ceramide. wikipedia.orggoogle.com While the most common sphingoid base in mammalian sphingomyelin (B164518) is the 4-ene isomer (sphingosine), the fundamental ceramide structure derived from this compound can theoretically serve as a backbone for sphingomyelin synthesis. researchgate.netgoogle.com
Table 1: Complex Sphingolipids Derived from this compound
| Sphingolipid Class | General Structure | Key Function |
|---|---|---|
| Ceramides | This compound + Fatty Acid | Precursor for complex sphingolipids, signaling molecule. gerli.com |
| Glycosphingolipids | Ceramide (from this compound) + Carbohydrate | Cell surface markers, cell recognition, signaling. libretexts.orgglyco.ac.ru |
| Sphingomyelins | Ceramide (from this compound) + Phosphocholine | Structural component of cell membranes, particularly myelin sheath. wikipedia.org |
Involvement in Intracellular Signaling Pathways
Sphingolipids are not merely structural molecules; they are key players in the transmission of signals within and between cells. ub.edu this compound and its metabolites are integral to these signaling cascades, most notably the sphingosine-1-phosphate (S1P) pathway. wikipedia.orgtandfonline.com
The phosphorylation of the primary hydroxyl group of a sphingoid base by sphingosine (B13886) kinases (SK1 and SK2) generates a potent signaling molecule known as sphingosine-1-phosphate (S1P). tandfonline.comaacrjournals.org This conversion is a critical regulatory point in lipid signaling. While most research focuses on S1P derived from the common 4-sphingenine, the same enzymatic machinery can act on other sphingoid base isomers. Therefore, this compound can be converted to its corresponding 1-phosphate derivative, this compound-1-phosphate. wikipedia.orgbiodeep.cn
This phosphorylated form, a bioactive lipid mediator, can then act in two primary ways:
Intracellularly: It can function as a second messenger, regulating specific targets within the cell. aacrjournals.org
Extracellularly: It can be exported out of the cell and bind to a family of five specific G protein-coupled receptors (S1PR1-5) on the surface of cells, initiating a cascade of downstream signals. tandfonline.comnih.gov
The balance between the levels of ceramide (often pro-apoptotic) and S1P (generally pro-survival) is a critical determinant of cell fate, a concept known as the "sphingolipid rheostat". aacrjournals.org
Contributions to Cellular Processes
The integration of this compound into various sphingolipids and its role in signaling pathways gives it influence over a wide range of fundamental cellular activities.
Cell Growth and Differentiation
Sphingolipid metabolites are deeply involved in regulating cell proliferation and differentiation. tandfonline.com S1P, the phosphorylated product of sphingoid bases like this compound, is a potent mitogen that promotes cell proliferation and survival. aacrjournals.orgnih.gov It does so by activating signaling pathways such as the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) pathways upon binding to its receptors. nih.gov In contrast, the accumulation of ceramides containing this sphingoid base can lead to cell cycle arrest, thereby inhibiting cell growth. researchgate.net The dynamic interplay between the synthesis and degradation of these opposing molecules helps to fine-tune cellular growth and differentiation processes.
Apoptosis Regulation
The regulation of programmed cell death, or apoptosis, is a key function of sphingolipid signaling. chemsrc.com Ceramides are widely recognized as inducers of apoptosis. An increase in intracellular ceramide levels, which can be derived from this compound, can trigger apoptotic pathways. aacrjournals.org Conversely, S1P is a powerful anti-apoptotic molecule. nih.gov By activating its receptors, S1P promotes the expression of pro-survival proteins and inhibits the machinery of cell death. aacrjournals.orgnih.gov Therefore, the kinase that phosphorylates this compound to its 1-phosphate form is a critical checkpoint in the regulation of apoptosis. aacrjournals.org
Cell Recognition
Glycosphingolipids, which feature this compound as part of their ceramide backbone, are vital for cell-to-cell recognition. researchgate.netub.edu These molecules extend from the cell surface, presenting their carbohydrate portions to the extracellular environment. These sugar chains can act as antigens and as binding sites for proteins, toxins, and pathogens, playing a crucial role in cell adhesion and recognition events that are fundamental to tissue formation and immune responses. The discovery of cerebrosides containing the 8-ene sphingoid base in plants highlights their role in these processes within the plant kingdom. nih.gov
Cell Migration and Maturation
S1P signaling is a well-established regulator of cell migration and maturation. tandfonline.comnih.gov The extracellular gradient of S1P is crucial for directing the migration of various cell types, including immune cells during an immune response and endothelial cells during angiogenesis (the formation of new blood vessels). tandfonline.comnih.gov The binding of S1P to its receptors on the cell surface activates cytoskeletal rearrangements necessary for cell movement. This pathway is also essential for the proper maturation and differentiation of various cell lineages. nih.gov
Vascular Integrity and Angiogenesis
Specific research detailing the direct role of this compound in regulating vascular integrity and the formation of new blood vessels (angiogenesis) is not prominently available. However, the functions of its well-characterized isomer, sphingosine ((2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol), and its metabolites are critical in these processes.
The phosphorylated form of sphingosine, sphingosine-1-phosphate (S1P), is a potent signaling lipid that plays a crucial role in vascular development and maintenance. nih.gov S1P is essential for vascular integrity and immunity and regulates physiological processes like cell migration, maturation, and differentiation. nih.gov It maintains the stability of junctions between vascular endothelial cells, which is vital for controlling blood vessel leakage. nih.gov A finely tuned balance in S1P signaling is necessary for normal angiogenesis; an absence of S1P can lead to excessive sprouting of blood vessels and subsequent vascular leakage. nih.gov The pro-proliferative and pro-angiogenic effects of S1P have made its metabolic enzymes, like sphingosine kinases, targets in cancer research. nih.govnih.gov
Impact on Cellular Homeostasis and Membrane Integrity
The direct impact of this compound on cellular homeostasis and membrane integrity has not been specifically documented. However, as a sphingoid base, its fundamental structure suggests a role as a component of more complex sphingolipids, which are integral to the structure and function of eukaryotic cell membranes. nih.govfrontiersin.org
Sphingolipids are not merely structural components; they are critical signaling molecules that regulate a multitude of cellular processes. nih.gov The concept of the "sphingolipid rheostat" highlights the importance of the balance between ceramide, sphingosine, and sphingosine-1-phosphate in determining a cell's fate. mdpi.comnih.gov This balance is a major contributor to cellular homeostasis, with ceramide generally promoting cell death (apoptosis) and S1P promoting cell survival, proliferation, and growth. mdpi.comnih.gov Disruption of this delicate equilibrium can lead to various pathological conditions. nih.gov Sphingolipids are essential for the structural integrity of neuronal membranes and are implicated in cellular recognition, neurotransmission, and the formation of the myelin sheath. nih.gov
Metabolic Dysregulation and Associated Biological Implications (e.g., Neurological Homeostasis)
There is a lack of specific data concerning metabolic dysregulation caused directly by this compound. Nevertheless, the broader field of sphingolipid metabolism indicates that disruptions in the synthesis and breakdown of these lipids have profound biological consequences, particularly for neurological homeostasis. nih.govtandfonline.com
Sphingolipids are vital for the proper functioning of the nervous system, constituting a significant portion of the brain's lipid content. nih.gov The biosynthesis of long-chain bases (LCBs), the foundational backbones of all sphingolipids, is a highly regulated process. tandfonline.comtandfonline.com Enzymes involved in this pathway, such as 3-ketodihydrosphingosine reductase and sphingolipid Δ4-desaturase, are crucial for neurological homeostasis, and mutations in the genes encoding them can lead to human diseases. tandfonline.comtandfonline.com Dysregulation of sphingolipid metabolism is implicated in neurodegeneration, inflammatory processes, and cancer. nih.gov For instance, alterations in the levels of sphingosine and its metabolites have been observed in the brains of patients with Alzheimer's disease, suggesting a link between sphingolipid imbalance and the disease's pathology. plos.org
Compound Information Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 138847-31-1 | chemsrc.com |
| Molecular Formula | C18H37NO2 | chemsrc.com |
Future Directions and Research Gaps in 2 Aminooctadec 8 Ene 1,3 Diol Studies
Development of Advanced Synthetic Methodologies for Novel Analogs
A significant hurdle in the comprehensive study of 2-Aminooctadec-8-ene-1,3-diol is the limited availability of the pure compound and its derivatives. The development of advanced and versatile synthetic methodologies is paramount for creating a library of novel analogs. These analogs would be instrumental in probing the structure-activity relationships of this compound and identifying derivatives with potentially enhanced or novel biological activities.
Future synthetic strategies should focus on stereoselective and regioselective methods to control the geometry of the double bond at the C8 position and the stereochemistry of the amino and hydroxyl groups. Drawing inspiration from the synthesis of other complex lipids, such as the immunosuppressive agent FTY720 (Fingolimod), which is an analog of a sphingosine (B13886) metabolite, medicinal chemists can explore various approaches. nih.gov These could include asymmetric catalysis, enzymatic resolutions, and the use of chiral building blocks to access enantiomerically pure isomers of this compound and its analogs. The synthesis of analogs with modifications in the alkyl chain length, the position and geometry of the double bond, and the nature of the polar head group will be crucial for a systematic exploration of their biological functions.
Detailed Mechanistic Studies of Biosynthetic Enzymes
The biosynthetic pathway of this compound is currently uncharacterized. A significant research gap exists in identifying and mechanistically understanding the enzymes responsible for its formation. It is hypothesized that its biosynthesis shares common ancestral pathways with other sphingolipids, likely originating from the condensation of serine and a fatty acyl-CoA. However, the specific desaturase that introduces the double bond at the C8 position remains to be discovered.
Future research should focus on the identification and characterization of this putative desaturase. This will likely involve a combination of genomic, proteomic, and metabolomic approaches in organisms where this compound or its derivatives are found. Once identified, detailed enzymatic assays and structural biology studies will be necessary to elucidate the precise mechanism of desaturation, including substrate specificity and cofactor requirements. Understanding the regulation of this enzyme will provide critical insights into the cellular conditions under which this compound is produced.
Comprehensive Lipidomics and Metabolic Profiling
The application of advanced analytical techniques is essential to map the presence and abundance of this compound in various biological systems. Comprehensive lipidomics and metabolic profiling studies are needed to determine the distribution of this lipid in different tissues, cells, and subcellular compartments. nih.gov This will require the development of highly sensitive and specific detection methods, likely based on liquid chromatography-mass spectrometry (LC-MS), to distinguish this compound from its numerous isomers.
Future lipidomics studies should aim to quantify the levels of this compound in response to various physiological and pathological stimuli. This will help to uncover potential associations with metabolic diseases, inflammatory conditions, and neurological disorders. Furthermore, metabolic flux analysis using stable isotope tracers could be employed to track the metabolic fate of this compound and identify its downstream metabolites, providing a more complete picture of its role in cellular metabolism.
Exploration of Undiscovered Biological Roles and Intermolecular Interactions
The ultimate goal of studying this compound is to understand its biological functions. Given its structural similarity to other bioactive sphingolipids, it is plausible that this compound is involved in key cellular processes such as cell signaling, membrane structure, and apoptosis. For instance, L-threo-Sphingosine, an isomer of the more common sphingosine, has been shown to be a potent MAPK inhibitor and to induce apoptosis. chemsrc.com
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structural identity of 2-Aminooctadec-8-ene-1,3-diol?
- Methodological Answer : High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments is critical for accurate mass determination . Nuclear magnetic resonance (NMR) spectroscopy, including and -NMR, is essential for structural elucidation, particularly for verifying hydroxyl and amine functional groups. Liquid chromatography (LC) with UV detection (e.g., at 278 nm) can assess purity and detect related compounds .
Q. How should this compound be stored to ensure stability in laboratory settings?
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use chemical fume hoods to avoid inhalation, and wear nitrile gloves and safety goggles to prevent skin/eye contact. Emergency protocols require immediate washing with water for 15 minutes upon exposure. Flammable storage cabinets are recommended due to its classification as a combustible liquid .
Q. How can researchers verify the biological relevance of this compound in sphingolipid metabolism?
- Methodological Answer : Comparative studies with structurally related sphingosine derivatives (e.g., D-Sphingosine) can elucidate its role in lipid signaling. Cell-based assays measuring ceramide synthesis or sphingosine-1-phosphate (S1P) levels are standard approaches. NMR-based metabolic profiling may track incorporation into lipid bilayers .
Q. What chromatographic methods are suitable for separating this compound from complex mixtures?
- Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) effectively resolves polar hydroxyl and amine groups. Tandem MS detection enhances specificity for trace analysis in biological matrices .
Advanced Research Questions
Q. How can stereochemical configuration at the C2 and C3 positions of this compound be determined experimentally?
- Methodological Answer : The modified Mosher’s method involves derivatizing the compound with (- and (-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride. -NMR chemical shift differences between diastereomers reveal absolute configuration at chiral centers. X-ray crystallography may supplement this for crystalline derivatives .
Q. What strategies resolve contradictions between experimental and predicted spectral data (e.g., 13C^{13}C13C-NMR shifts)?
- Methodological Answer : Computational tools like the CSEARCH protocol cross-reference experimental data with predicted shifts from quantum mechanical calculations (e.g., DFT). Discrepancies >2 ppm warrant structural re-evaluation, such as revising double-bond geometry or confirming solvent effects .
Q. How does the compound’s stability vary under oxidative or hydrolytic stress?
- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify degradation kinetics. For oxidative stress, expose the compound to or radical initiators (e.g., AIBN) and monitor degradation via LC-MS. Hydrolytic stability is tested at pH 1–14 and 40°C .
Q. What advanced spectral techniques distinguish this compound from its alkyne or saturated analogs?
Q. How can interactions between this compound and lipid membranes be quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
